Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate
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Overview
Description
Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate: is a chemical compound belonging to the class of pyrrolopyrazines, which are heterocyclic compounds containing nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrazine ring system. Subsequent esterification reactions are then employed to introduce the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl hexahydro-1H-pyrrolo[3,4-B]pyridine-6(2H)-carboxylate: A closely related compound with a similar structure but differing in the arrangement of atoms within the ring system.
Methyl(ethyl) pyrazolo[4,3-B]pyridine-6-carboxylates: Another group of compounds with structural similarities but different functional groups.
Uniqueness: Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate stands out due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-9(7-14)13-5-4-12-8/h8-9,12-13H,4-7H2,1-3H3/t8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPYZUXTUSGBV-DTORHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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